![molecular formula C9H16N2O5 B123842 N2-[(tert-butoxy)carbonyl]-L-asparagine CAS No. 142847-17-4](/img/structure/B123842.png)
N2-[(tert-butoxy)carbonyl]-L-asparagine
Descripción general
Descripción
N2-[(tert-butoxy)carbonyl]-L-asparagine is a derivative of the amino acid asparagine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is commonly used in peptide synthesis to prevent unwanted side reactions involving the amino group. The tert-butoxycarbonyl group is known for its stability under a variety of conditions and can be removed under acidic conditions when the protection is no longer needed.
Synthesis Analysis
The synthesis of N2-[(tert-butoxy)carbonyl]-L-asparagine is not directly described in the provided papers. However, the synthesis of related compounds, such as tert-butyl esters of asparagines, has been reported. These compounds are synthesized and investigated for their organogelation abilities, which implies that the tert-butyl group can be introduced to asparagine to alter its properties and functionality . Additionally, N-tert-butanesulfinyl imines are mentioned as versatile intermediates for the asymmetric synthesis of amines, which suggests that tert-butyl groups are commonly used in the synthesis of nitrogen-containing compounds .
Molecular Structure Analysis
The molecular structure of N2-[(tert-butoxy)carbonyl]-L-asparagine would include the asparagine backbone with a Boc group attached to the nitrogen atom of the amino group. This modification is likely to influence the overall molecular conformation and could affect the compound's ability to participate in hydrogen bonding and other intermolecular interactions. The presence of the tert-butyl group may also impart steric hindrance, which can be useful in controlling the reactivity of the amino group.
Chemical Reactions Analysis
While the specific chemical reactions of N2-[(tert-butoxy)carbonyl]-L-asparagine are not detailed in the provided papers, the general behavior of Boc-protected amino acids can be inferred. These compounds are typically stable under basic conditions but can be deprotected under acidic conditions to yield the free amino group. The tert-butyl group itself is known to be a good leaving group, which facilitates the deprotection process. The papers suggest that tert-butyl groups can activate imines for nucleophilic addition and can be used as chiral directing groups in asymmetric synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of N2-[(tert-butoxy)carbonyl]-L-asparagine would be influenced by the Boc group. The tert-butyl esters of asparagines have been shown to possess organogelation abilities, indicating that they can form gels under certain conditions . This property is significant as it suggests that the Boc-protected asparagine could also have unique solubility and rheological properties. The morphological studies of similar compounds reveal a spherical structure, which could be indicative of the three-dimensional arrangement of the Boc-protected asparagine in a solid or gel state .
Aplicaciones Científicas De Investigación
- Application Summary: The tert-butoxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
- Methods of Application: Protection of amines can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .
- Results or Outcomes: The Boc group has been successfully used to protect amines in various organic compounds, allowing for selective reactions to be carried out on other parts of the molecule. After the desired reactions are complete, the Boc group can be removed to reveal the amine .
Another application involves the deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes :
- Application Summary: The research involves the deprotection of N-tert-Butoxycarbonyl (Boc) Protected Functionalized Heteroarenes via Addition/Elimination with 3-Methoxypropylamine . This is part of the pursuit of functionalized soft-N-donor complexant scaffolds with favorable solubility and kinetics profiles applicable for the separation of the trivalent minor actinides from the lanthanides .
- Methods of Application: The research involved the development of a new strategy for deprotection of this complexant class. A serendipitous result facilitated utilization of 3-methoxypropylamine as a mild deprotecting agent for various N-Boc protected heteroarenes via a proposed addition/elimination mechanism .
- Results or Outcomes: The research resulted in the successful deprotection of N-Boc protected heteroarenes, which could be used in the separation of minor actinides from lanthanides in simulated spent nuclear fuel .
Safety And Hazards
The safety and hazards of “N2-[(tert-butoxy)carbonyl]-L-asparagine” can be determined by various methods. For example, it can be classified as hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Direcciones Futuras
The future directions of “N2-[(tert-butoxy)carbonyl]-L-asparagine” can be determined by analyzing relevant papers . For example, a new method for the preparation of N2-[(tert-butoxycarbonyl]-L-amino-aldehydes from N2-[(tert-butoxycarbonyl]-L-amino acids based on reduction of mixed anhydrides with LiAl(t-BuO)3H is described .
Propiedades
IUPAC Name |
4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYSQDHBALBGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302902 | |
| Record name | N~2~-(tert-Butoxycarbonyl)asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-[(tert-butoxycarbonyl)amino]-4-oxobutanoic acid | |
CAS RN |
7536-55-2, 142847-17-4 | |
| Record name | tert-Butoxycarbonylasparagine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N~2~-(tert-Butoxycarbonyl)asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




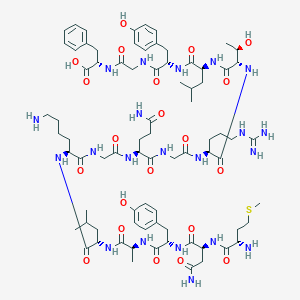
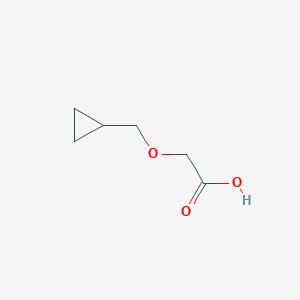
![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)
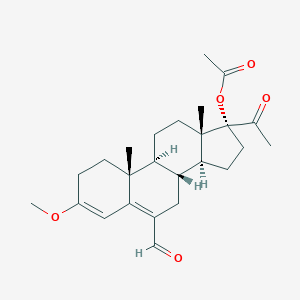
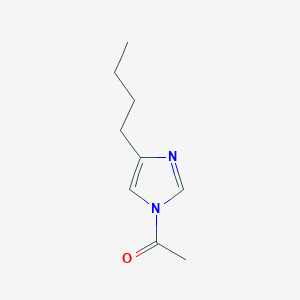
![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B123775.png)
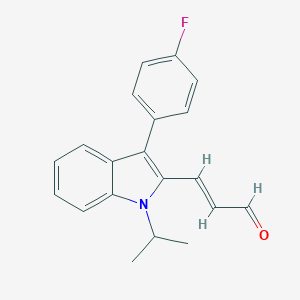
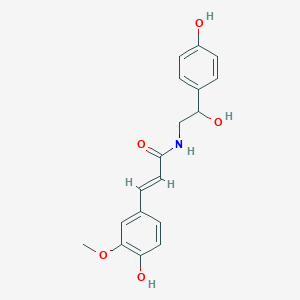
![5,11-Dihydro-2-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123788.png)
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)
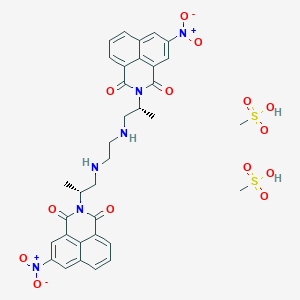
![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123798.png)